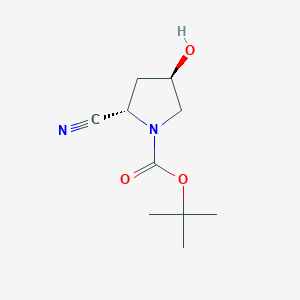

(2S,4R)-1-Boc-2-cyano-4-hydroxypyrrolidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (2S,4R)-2-cyano-4-hydroxypyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O3/c1-10(2,3)15-9(14)12-6-8(13)4-7(12)5-11/h7-8,13H,4,6H2,1-3H3/t7-,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNVNZVOSYRUJTH-JGVFFNPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90647948 | |

| Record name | tert-Butyl (2S,4R)-2-cyano-4-hydroxypyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

483366-12-7 | |

| Record name | tert-Butyl (2S,4R)-2-cyano-4-hydroxypyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties of (2S,4R)-1-Boc-2-cyano-4-hydroxypyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S,4R)-1-Boc-2-cyano-4-hydroxypyrrolidine is a synthetic heterocyclic compound of significant interest in medicinal chemistry. Its structural features, particularly the cyanopyrrolidine moiety, make it a potent inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme implicated in the regulation of glucose homeostasis. This technical guide provides a comprehensive overview of the known physicochemical properties, experimental protocols for its characterization, and its role in the context of DPP-4 inhibition. The information presented herein is intended to support further research and development efforts involving this promising molecule.

Physicochemical Properties

The fundamental physicochemical properties of this compound (CAS Registry Number: 483366-12-7) are summarized in the tables below. This data is crucial for its handling, formulation, and interpretation of its biological activity.

Table 1: General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₆N₂O₃ | ChemUniverse[1] |

| Molecular Weight | 212.25 g/mol | ChemUniverse[1] |

| Appearance | White to off-white solid | Inferred from typical appearance of similar compounds |

| Melting Point | Not experimentally determined. | N/A |

| Boiling Point | 361.4 °C at 760 mmHg | iChemical[2] |

| Density | 1.19 g/cm³ | iChemical[2] |

| Flashing Point | 172.4 °C | iChemical[2] |

| Vapor Pressure | 1.11E-06 mmHg at 25°C | iChemical[2] |

Table 2: Solubility and Distribution Properties

| Property | Value | Notes |

| Solubility | Data not available. Expected to be soluble in organic solvents like methanol, ethanol, and DMSO. | N/A |

| pKa | Not experimentally determined. | N/A |

| LogP (calculated) | Not found. For a similar compound, (2S,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid, the LogP is 1.0954.[3] | The cyano and hydroxyl groups will influence the lipophilicity. |

Synthesis and Characterization

The synthesis of cyanopyrrolidine derivatives is a key area of research for the development of DPP-4 inhibitors.[4][5][6]

Synthetic Approach

A general synthetic route to 2-cyanopyrrolidines often starts from a corresponding carboxylic acid or amide derivative of proline. The synthesis of this compound can be conceptualized in the following workflow:

Caption: General synthetic workflow for this compound.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are provided below.

-

Objective: To confirm the chemical structure and stereochemistry of the molecule.

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H NMR Spectroscopy (400 MHz):

-

Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Expected signals would include resonances for the Boc group protons (singlet, ~1.4 ppm), the pyrrolidine ring protons, and the hydroxyl proton.

-

-

¹³C NMR Spectroscopy (100 MHz):

-

Acquire a proton-decoupled spectrum.

-

Expected signals would correspond to the carbonyl of the Boc group, the quaternary carbon of the Boc group, the carbons of the pyrrolidine ring, and the nitrile carbon.

-

-

Objective: To identify the presence of key functional groups.

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Expected Absorptions:

-

~3400 cm⁻¹ (O-H stretch, broad)

-

~2980-2850 cm⁻¹ (C-H stretch)

-

~2240 cm⁻¹ (C≡N stretch, nitrile)

-

~1690 cm⁻¹ (C=O stretch, Boc carbonyl)

-

-

Objective: To determine the molecular weight and fragmentation pattern.

-

Technique: Electrospray ionization (ESI) is a suitable method.

-

Sample Preparation: Prepare a dilute solution of the compound in a solvent such as methanol or acetonitrile.

-

Data Acquisition:

-

Acquire the spectrum in positive ion mode.

-

The expected molecular ion peak [M+H]⁺ would be at m/z 213.12.

-

Other adducts such as [M+Na]⁺ at m/z 235.10 may also be observed.

-

Biological Context: DPP-4 Inhibition

This compound is a potent inhibitor of dipeptidyl peptidase-4 (DPP-4). DPP-4 is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[7][8][9]

Signaling Pathway of DPP-4 Action and Inhibition

The inhibition of DPP-4 prevents the degradation of incretins, thereby prolonging their biological activity. This leads to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner, ultimately resulting in improved glycemic control.

Caption: Mechanism of DPP-4 action and its inhibition by this compound.

Conclusion

This compound is a molecule with significant potential in the development of therapeutics for type 2 diabetes. This guide has summarized its key physicochemical properties and provided standardized protocols for its characterization. The visualization of its role in the DPP-4 signaling pathway highlights its mechanism of action. Further research is warranted to fully elucidate its pharmacological profile and therapeutic utility.

References

- 1. researchgate.net [researchgate.net]

- 2. (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrolidine-2-carbonitrile, CAS No. 483366-12-7 - iChemical [ichemical.com]

- 3. chemscene.com [chemscene.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]

(2S,4R)-1-Boc-2-cyano-4-hydroxypyrrolidine CAS number 483366-12-7

CAS Number: 483366-12-7

This technical guide provides a comprehensive overview of (2S,4R)-1-Boc-2-cyano-4-hydroxypyrrolidine, a chiral pyrrolidine derivative of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering detailed information on its chemical properties, a plausible synthetic route with a detailed experimental protocol, and its potential applications, particularly in the development of novel therapeutics.

Chemical and Physical Properties

This compound is a stable, non-volatile solid under standard conditions. The Boc (tert-butoxycarbonyl) protecting group on the pyrrolidine nitrogen enhances its solubility in a range of organic solvents and provides stability during synthetic manipulations. The presence of the hydroxyl and cyano functionalities at stereochemically defined positions makes it a valuable chiral building block for the synthesis of complex molecules.

| Property | Value |

| Molecular Formula | C₁₀H₁₆N₂O₃ |

| Molecular Weight | 212.25 g/mol |

| Appearance | White to off-white solid |

| Purity | Typically ≥98% |

| Boiling Point | 361.4 °C at 760 mmHg (Predicted) |

| Storage | Light sensitive, store at 2-8°C |

Synthesis

The synthesis of this compound can be achieved from the commercially available (2S,4R)-1-Boc-4-hydroxy-L-proline. The key transformation is the conversion of the carboxylic acid moiety into a nitrile group, which typically proceeds through a primary amide intermediate followed by dehydration.

Proposed Synthetic Workflow

A plausible and efficient synthetic route involves a two-step process starting from (2S,4R)-1-Boc-4-hydroxy-L-proline. The first step is the formation of the corresponding primary amide, (2S,4R)-1-Boc-4-hydroxy-2-pyrrolidinecarboxamide. The second step is the dehydration of this amide to yield the target nitrile.

Synthetic workflow for this compound.

Experimental Protocol

Step 1: Synthesis of (2S,4R)-1-Boc-4-hydroxy-2-pyrrolidinecarboxamide

-

To a solution of (2S,4R)-1-Boc-4-hydroxy-L-proline (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add 1-hydroxybenzotriazole (HOBt) (1.2 equivalents) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) at 0 °C.

-

Stir the mixture for 30 minutes at 0 °C.

-

Add a solution of aqueous ammonia (e.g., 28-30% NH₄OH) (2-3 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amide.

-

Purify the crude product by column chromatography on silica gel to obtain pure (2S,4R)-1-Boc-4-hydroxy-2-pyrrolidinecarboxamide.

Step 2: Synthesis of this compound

-

Dissolve the (2S,4R)-1-Boc-4-hydroxy-2-pyrrolidinecarboxamide (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Add pyridine (2-3 equivalents) to the solution.

-

Cool the mixture to 0 °C and add trifluoroacetic anhydride (TFAA) (1.5 equivalents) dropwise.

-

Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Spectroscopic Data (Predicted)

| Data Type | Predicted Characteristics |

| ¹H NMR | Signals corresponding to the Boc group (singlet, ~1.4-1.5 ppm, 9H), pyrrolidine ring protons (multiplets, ~2.0-4.5 ppm), and the hydroxyl proton (broad singlet). |

| ¹³C NMR | Resonances for the Boc group carbons (~28 ppm for CH₃, ~80 ppm for the quaternary carbon), the pyrrolidine ring carbons, the carbonyl carbon of the Boc group (~154 ppm), and the nitrile carbon (~118-122 ppm). |

| IR Spectroscopy | A characteristic sharp and strong absorption band for the nitrile (C≡N) stretch is expected in the range of 2260-2240 cm⁻¹. A broad O-H stretching band around 3400 cm⁻¹ and C=O stretching of the Boc group around 1680 cm⁻¹ would also be present. |

| Mass Spectrometry | The mass spectrum would show the molecular ion peak [M]⁺ or, more commonly, adducts such as [M+H]⁺, [M+Na]⁺, or [M+NH₄]⁺. |

Applications in Drug Development

The 2-cyanopyrrolidine moiety is a well-established pharmacophore in the design of inhibitors for dipeptidyl peptidase IV (DPP-IV).[1][][3] DPP-IV is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1). Inhibition of DPP-IV prolongs the action of GLP-1, leading to enhanced insulin secretion and improved glucose control, making it an important target for the treatment of type 2 diabetes.[1]

The nitrile group in these inhibitors forms a reversible covalent bond with the catalytic serine residue in the active site of the DPP-IV enzyme.[1] The stereochemistry of the pyrrolidine ring is critical for potent and selective inhibition.

Potential Role in the Synthesis of DPP-IV Inhibitors

This compound serves as a key chiral intermediate for the synthesis of various DPP-IV inhibitors. The Boc protecting group can be readily removed under acidic conditions to liberate the secondary amine, which can then be coupled with other fragments to build the final inhibitor molecule. The hydroxyl group at the 4-position offers a site for further structural modification to optimize the pharmacokinetic and pharmacodynamic properties of the drug candidate.

Use of the compound in DPP-IV inhibitor synthesis.

Conclusion

This compound is a valuable and versatile chiral building block with significant potential in the field of drug discovery and development. Its well-defined stereochemistry and functional group handles make it an ideal starting material for the synthesis of complex and biologically active molecules, most notably as a key intermediate for the development of DPP-IV inhibitors for the treatment of type 2 diabetes. This technical guide provides essential information for researchers and scientists working with this compound, facilitating its effective utilization in their synthetic and medicinal chemistry programs.

References

The Hydroxypyrrolidine Scaffold: A Privileged Core in Drug Discovery and Chemical Biology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The hydroxypyrrolidine ring, a five-membered nitrogen-containing heterocycle adorned with a hydroxyl group, stands as a cornerstone in the architecture of a multitude of biologically active molecules. Its prevalence in natural products and its remarkable versatility as a synthetic building block have cemented its status as a "privileged scaffold" in medicinal chemistry. This technical guide provides a comprehensive overview of the profound biological significance of the hydroxypyrrolidine core, supported by quantitative data, detailed experimental protocols, and visualizations of key molecular interactions and pathways. The inherent chirality and the hydrogen-bonding capabilities imparted by the hydroxyl group, coupled with the structural rigidity and synthetic tractability of the pyrrolidine ring, make this scaffold a fertile ground for the development of novel therapeutics targeting a wide array of diseases.

Diverse Biological Activities of Hydroxypyrrolidine Derivatives

The hydroxypyrrolidine motif is a key pharmacophore in compounds exhibiting a remarkable breadth of biological activities, including enzyme inhibition, and anticancer, antiviral, and antidiabetic properties. The specific stereochemistry and position of the hydroxyl group, along with the nature of other substituents on the pyrrolidine ring, are critical determinants of their biological function.

Enzyme Inhibition

Hydroxypyrrolidine derivatives have been extensively explored as potent inhibitors of various enzymes, a property central to their therapeutic potential.

Glycosidase Inhibition: One of the most significant roles of the hydroxypyrrolidine scaffold is in the inhibition of glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds.[1] These enzymes are implicated in a range of physiological and pathological processes, including digestion, lysosomal storage disorders, and viral infections. Hydroxypyrrolidines often act as transition-state mimetics, mimicking the distorted shape of the carbohydrate substrate in its transition state during enzymatic cleavage.[1] This mimicry allows for tight binding to the enzyme's active site, leading to potent inhibition.

dot

Caption: Competitive inhibition of glycosidase by a hydroxypyrrolidine mimic.

Neuraminidase Inhibition: Neuraminidase is a crucial enzyme for the release of newly formed viral particles from infected host cells, particularly in influenza viruses. Hydroxypyrrolidine-based compounds have been designed as neuraminidase inhibitors.[1] These inhibitors bind to the active site of the enzyme, preventing the cleavage of sialic acid residues and thus halting the spread of the virus.

dot

Caption: Inhibition of viral release by blocking neuraminidase activity.

Other Enzyme Targets: The inhibitory action of hydroxypyrrolidines extends to other enzyme families. For instance, certain derivatives have shown potent inhibitory activity against α-amylase and α-glucosidase, making them promising candidates for the management of type 2 diabetes.[2] Additionally, some have been identified as inhibitors of tyrosinase, an enzyme involved in melanin biosynthesis.

Anticancer Activity

The hydroxypyrrolidine scaffold is a prominent feature in a variety of anticancer agents. These compounds exert their cytotoxic effects through diverse mechanisms, including the induction of apoptosis and the disruption of critical cellular signaling pathways.[3][4]

Induction of Apoptosis: Many hydroxypyrrolidine derivatives have been shown to trigger programmed cell death, or apoptosis, in cancer cells. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3] For example, some compounds cause a loss of mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspases, the executioner enzymes of apoptosis.[3] Furthermore, studies have shown that certain derivatives can modulate the expression of Bcl-2 family proteins, shifting the balance towards pro-apoptotic members like Bax and away from anti-apoptotic members like Bcl-2.[5]

dot

Caption: Modulation of apoptosis pathways by hydroxypyrrolidine derivatives.

Modulation of Signaling Pathways: Hydroxypyrrolidine-containing compounds can also interfere with key signaling pathways that are often dysregulated in cancer. For instance, some derivatives have been found to modulate the Akt/GSK-3β/β-catenin signaling pathway, which is crucial for cell proliferation and survival.[6] By inhibiting this pathway, these compounds can arrest the cell cycle and induce apoptosis in cancer cells. Another emerging mechanism is the activation of the Nrf-2 signaling pathway, which upregulates the expression of antioxidant and cytoprotective genes, potentially mitigating cellular damage.[7]

Antiviral Activity

Beyond their role as neuraminidase inhibitors, hydroxypyrrolidine derivatives have shown promise as broad-spectrum antiviral agents. Their mechanisms of action can be multifaceted, targeting various stages of the viral life cycle. Some compounds can interfere with viral entry into host cells, while others may inhibit viral replication by targeting viral enzymes or host cell factors essential for viral propagation.[8][9]

Quantitative Data on Biological Activities

The following tables summarize the in vitro biological activities of selected hydroxypyrrolidine derivatives, providing a quantitative basis for structure-activity relationship (SAR) studies.

Table 1: Anticancer Activity of Selected Hydroxypyrrolidine Derivatives

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Spiro[pyrrolidine-3,3′-oxindoles] | MCF-7 (Breast) | 0.42 - 0.78 | [4] |

| Spiro[pyrrolidine-3,3′-oxindoles] | HT-29 (Colon) | 0.39 - 0.92 | [4] |

| RhopaladinsT Analog (RPDPRH) | HepG2 (Liver) | 12.36 | [5] |

| RhopaladinsT Analog (RPDPRH) | C-33A (Cervical) | 4.66 | [5] |

| 4-Amino-5-bromo-pyrrolopyrimidine | L1210 (Leukemia) | 0.7 | [10] |

Table 2: Enzyme Inhibitory Activity of Selected Hydroxypyrrolidine Derivatives

| Compound Class | Enzyme | IC50 (µM) | Reference |

| Pyrrolidine derivative 6e | Neuraminidase (H3N2) | 1.56 | [1] |

| Pyrrolidine derivative 9c | Neuraminidase (H3N2) | 2.71 | [1] |

| Pyrrolidine-2,5-dione (11o) | α-Glucosidase | 28.3 | [11] |

| 4-methoxy analogue 3g | α-Amylase | 26.24 (µg/mL) | [2] |

| 4-methoxy analogue 3g | α-Glucosidase | 18.04 (µg/mL) | [2] |

| Hydroxybenzylidenyl pyrrolidine-2,5-dione (3f) | Tyrosinase | 2.23 |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of hydroxypyrrolidine derivatives.

Synthesis of Hydroxypyrrolidine Derivatives

The synthesis of hydroxypyrrolidine scaffolds and their derivatives often starts from commercially available chiral precursors like 4-hydroxy-L-proline. A variety of synthetic strategies are employed, including multicomponent reactions and cycloadditions.

General Procedure for Three-Component 1,3-Dipolar Cycloaddition:

-

Generation of Azomethine Ylide: Isatin and sarcosine are reacted in a suitable solvent (e.g., methanol) under reflux to generate an azomethine ylide in situ.

-

Cycloaddition: A dipolarophile, such as a Knoevenagel adduct, is added to the reaction mixture. The 1,3-dipolar cycloaddition reaction proceeds to form the spiro-pyrrolidine-oxindole scaffold.

-

Purification: The product is typically purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

-

Characterization: The structure of the synthesized compound is confirmed by spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

dot

Caption: A typical workflow for the synthesis of hydroxypyrrolidine derivatives.

Biological Assays

MTT Assay for Cytotoxicity:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[12][13][14][15][16]

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the hydroxypyrrolidine compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[14]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 16% SDS in 40% DMF) to each well to dissolve the formazan crystals.[16]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

α-Glucosidase Inhibition Assay:

This assay measures the ability of a compound to inhibit the activity of α-glucosidase, which breaks down substrates to release p-nitrophenol.[11][17][18]

-

Enzyme and Inhibitor Incubation: In a 96-well plate, pre-incubate the α-glucosidase enzyme solution with various concentrations of the hydroxypyrrolidine inhibitor for a short period (e.g., 5 minutes) at 37°C.[17]

-

Substrate Addition: Initiate the reaction by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).[17]

-

Incubation: Incubate the reaction mixture at 37°C for a defined time (e.g., 20 minutes).[17]

-

Reaction Termination: Stop the reaction by adding a basic solution, such as sodium carbonate.[17]

-

Absorbance Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm.

-

Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Neuraminidase Inhibition Assay (Fluorescence-based):

This assay quantifies the inhibition of viral neuraminidase activity using a fluorogenic substrate.[19][20][21]

-

Virus and Inhibitor Incubation: In a 96-well plate, incubate serial dilutions of the hydroxypyrrolidine inhibitor with a standardized amount of influenza virus for a specified time.

-

Substrate Addition: Add the fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), to each well.[19]

-

Incubation: Incubate the plate at 37°C for a set period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., ethanol).[20]

-

Fluorescence Measurement: Measure the fluorescence of the released 4-methylumbelliferone (4-MU) using a fluorometer with excitation and emission wavelengths of approximately 360 nm and 460 nm, respectively.[22]

-

Data Analysis: Calculate the percentage of neuraminidase inhibition and determine the IC50 value.

Conclusion

The hydroxypyrrolidine scaffold represents a remarkably versatile and biologically significant core structure in the realm of drug discovery and chemical biology. Its presence in a wide array of natural products with potent biological activities has inspired the synthesis of countless derivatives with therapeutic potential against a spectrum of diseases, including cancer, viral infections, and metabolic disorders. The unique stereochemical and electronic properties conferred by the hydroxyl group are pivotal to the nuanced interactions of these molecules with their biological targets. The continued exploration of the chemical space around the hydroxypyrrolidine core, guided by a deep understanding of its structure-activity relationships and mechanisms of action, promises to yield a new generation of innovative and effective therapeutic agents. This guide serves as a foundational resource for researchers dedicated to harnessing the immense potential of this privileged scaffold.

References

- 1. Design, synthesis, inhibitory activity, and SAR studies of pyrrolidine derivatives as neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Involvement of Both Extrinsic and Intrinsic Apoptotic Pathways in Tridecylpyrrolidine-Diol Derivative-Induced Apoptosis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and mechanism of action of 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidinylquinolin-4-one as a potent anticancer lead - PMC [pmc.ncbi.nlm.nih.gov]

- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. A novel 2-oxopyrrolidine derivative (LN-53) efficiently induces Nrf-2 signaling pathway activation in human epidermal keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antiviral activities and applications of ribosomally synthesized and post-translationally modified peptides (RiPPs) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Research progress on the antiviral activities of natural products and their derivatives: Structure–activity relationships [frontiersin.org]

- 10. Synthesis, antiproliferative, and antiviral activity of certain 4-substituted and 4,5-disubstituted 7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis, in-vitro α-glucosidase inhibition, antioxidant, in-vivo antidiabetic and molecular docking studies of pyrrolidine-2,5-dione and thiazolidine-2,4-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. researchhub.com [researchhub.com]

- 14. atcc.org [atcc.org]

- 15. benchchem.com [benchchem.com]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. In vitro α-glucosidase inhibitory assay [protocols.io]

- 18. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ulab360.com [ulab360.com]

- 21. NA and NAI Assays for Antivirals - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 22. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Stereochemistry of (2S,4R)-1-Boc-2-cyano-4-hydroxypyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry of (2S,4R)-1-Boc-2-cyano-4-hydroxypyrrolidine, a chiral heterocyclic compound of interest in medicinal chemistry and drug development. This document outlines the key structural features, a plausible synthetic pathway, detailed experimental protocols, and expected analytical data.

Core Stereochemistry and Structural Features

This compound is a highly functionalized pyrrolidine derivative. The stereochemistry is defined by two chiral centers at the C2 and C4 positions of the pyrrolidine ring. The "(2S,4R)" designation indicates a specific spatial arrangement of the cyano and hydroxyl groups relative to each other. The trans relationship between the C2-cyano group and the C4-hydroxyl group is a key feature of this diastereomer. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the pyrrolidine nitrogen, preventing its participation in undesired side reactions and allowing for controlled functionalization.

The accurate control and characterization of the stereochemistry of this molecule are critical for its application in the synthesis of complex chiral molecules, particularly in the development of novel therapeutic agents where specific stereoisomers often exhibit desired biological activity while others may be inactive or even toxic.

Diagram of the Stereochemical Structure:

Spectroscopic Characterization of (2S,4R)-1-Boc-2-cyano-4-hydroxypyrrolidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, MS) for the chiral building block, (2S,4R)-1-Boc-2-cyano-4-hydroxypyrrolidine. Due to the limited availability of specific experimental data for this exact compound in public domains, this document presents a compilation of expected spectroscopic characteristics based on data from closely related analogs and general experimental protocols applicable to this class of molecules.

Introduction

This compound is a valuable synthetic intermediate in drug discovery and development, featuring a substituted pyrrolidine ring, a common motif in many biologically active compounds. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this molecule. This guide outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed, generalized experimental protocols for their acquisition.

Spectroscopic Data Presentation

The following tables summarize the expected quantitative spectroscopic data for this compound. This data is predictive and based on the analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~4.5 | m | - | H-4 |

| ~4.3 | m | - | H-2 |

| ~3.6 | m | - | H-5a |

| ~3.4 | m | - | H-5b |

| ~2.4 | m | - | H-3a |

| ~2.1 | m | - | H-3b |

| 1.45 | s | - | Boc (9H) |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~170 | C=O (Boc) |

| ~118 | CN |

| ~81 | C(CH₃)₃ (Boc) |

| ~70 | C-4 |

| ~60 | C-2 |

| ~55 | C-5 |

| ~40 | C-3 |

| 28.3 | C(CH₃)₃ (Boc) |

Table 3: Predicted IR Spectroscopic Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | O-H stretch |

| ~2980 | Medium | C-H stretch (alkane) |

| ~2240 | Medium | C≡N stretch |

| ~1690 | Strong | C=O stretch (Boc) |

| ~1400 | Medium | C-N stretch |

| ~1160 | Strong | C-O stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion |

| 213.12 | [M+H]⁺ |

| 235.10 | [M+Na]⁺ |

| 157.08 | [M - C₄H₉O₂]⁺ |

| 113.06 | [M - Boc]⁺ |

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required by the instrument.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 12-16 ppm.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Relaxation Delay: 1-5 seconds.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse experiment (e.g., zgpg30).

-

Spectral Width: 0-220 ppm.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

-

Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the clean, empty ATR crystal should be collected prior to the sample scan.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).

-

The solution may be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

Data Acquisition (ESI-MS):

-

Ionization Mode: Positive ion mode is typically used for this class of compounds.

-

Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

Capillary Voltage: Typically 3-5 kV.

-

Nebulizer Gas (N₂): Adjust to achieve a stable spray.

-

Drying Gas (N₂): Set to a temperature and flow rate that effectively desolvates the ions (e.g., 300-350 °C).

Mandatory Visualization

The following diagrams illustrate the general workflow for spectroscopic analysis and a logical relationship for structure elucidation.

Caption: General workflow for the synthesis and spectroscopic analysis of a chemical compound.

Caption: Logical relationship for structure elucidation using spectroscopic data.

commercial availability and suppliers of (2S,4R)-1-Boc-2-cyano-4-hydroxypyrrolidine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2S,4R)-1-Boc-2-cyano-4-hydroxypyrrolidine, a key building block in medicinal chemistry. This document covers its commercial availability, potential synthetic routes, applications in drug discovery, and available analytical data.

Commercial Availability

This compound is readily available from several commercial suppliers. Researchers can procure this compound in various quantities, typically with a purity of 98% or higher. Below is a summary of key information from some suppliers.

| Supplier | Product Number | Purity | CAS Number |

| ChemUniverse | P65875 | 98% | 483366-12-7 |

| Proactive Molecular Research | P10-02505 | 98% | 483366-12-7 |

Researchers are advised to contact the suppliers directly for current pricing, availability, and detailed specifications.

Synthesis and Experimental Protocols

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from the commercially available (2S,4R)-1-Boc-4-hydroxypyrrolidine-2-carboxylic acid.

Representative Experimental Protocol: Dehydration of a Primary Amide to a Nitrile

The following is a general procedure for the dehydration of a primary amide to a nitrile using trifluoroacetic anhydride (TFAA), a common and effective dehydrating agent. This protocol is representative and may require optimization for the specific substrate.

Materials:

-

(2S,4R)-1-Boc-4-hydroxypyrrolidine-2-carboxamide

-

Trifluoroacetic anhydride (TFAA)

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

-

Base (e.g., Triethylamine (TEA) or Pyridine)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Ethyl acetate/Hexane mixture)

Procedure:

-

Dissolve the starting amide (1 equivalent) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the base (2-3 equivalents) to the stirred solution.

-

Add trifluoroacetic anhydride (1.5-2 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude nitrile by silica gel column chromatography using an appropriate solvent system.

Application in Drug Discovery: Dipeptidyl Peptidase IV (DPP-IV) Inhibition

The 2-cyanopyrrolidine moiety is a well-established pharmacophore in the design of inhibitors for dipeptidyl peptidase IV (DPP-IV). DPP-IV is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1). Inhibition of DPP-IV prolongs the action of incretins, leading to increased insulin secretion and reduced glucagon levels, making it an important therapeutic target for type 2 diabetes.

Mechanism of DPP-IV Inhibition

The nitrile group of 2-cyanopyrrolidine derivatives acts as a key interacting element within the active site of the DPP-IV enzyme. It forms a reversible covalent bond with the catalytic serine residue (Ser630), effectively inhibiting the enzyme's activity.

Analytical Data

A comprehensive analytical characterization is crucial for confirming the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): A ¹H NMR spectrum for this compound is publicly available and serves as a primary tool for structural confirmation.[1] The spectrum would be expected to show characteristic signals for the Boc protecting group protons, the pyrrolidine ring protons, and the hydroxyl proton.

| Data Type | Source |

| ¹H NMR | Publicly available spectra databases |

Note: As of the last update, publicly available ¹³C NMR and mass spectrometry data for this specific compound were not identified. Researchers are encouraged to acquire this data for complete characterization.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₀H₁₆N₂O₃ |

| Molecular Weight | 212.25 g/mol |

| CAS Number | 483366-12-7 |

| Appearance | Expected to be a solid |

| Solubility | Expected to be soluble in common organic solvents |

This technical guide provides a foundational understanding of this compound for its application in research and drug development. While key data is presented, further experimental validation and characterization are recommended for any specific application.

References

A Technical Guide to Functionalized 2-Cyanopyrrolidines in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of functionalized 2-cyanopyrrolidines, a pivotal scaffold in modern medicinal chemistry. With a primary focus on their role as dipeptidyl peptidase IV (DPP-IV) inhibitors for the treatment of type 2 diabetes, this document details their synthesis, structure-activity relationships (SAR), and mechanism of action. Experimental protocols for key synthetic transformations and quantitative biological data are presented to facilitate further research and development in this area.

Core Concepts: The Rise of 2-Cyanopyrrolidines as DPP-IV Inhibitors

Functionalized 2-cyanopyrrolidines have emerged as a prominent class of peptidomimetic enzyme inhibitors.[1][2] Their discovery as potent and selective inhibitors of dipeptidyl peptidase IV (DPP-IV) marked a significant advancement in the management of type 2 diabetes mellitus. DPP-IV is a serine protease responsible for the rapid inactivation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-IV, 2-cyanopyrrolidine-based drugs prolong the action of these incretins, leading to enhanced glucose-dependent insulin secretion, suppressed glucagon release, and improved glycemic control.[1][3]

The clinical success of drugs like Vildagliptin and Saxagliptin has solidified the importance of the 2-cyanopyrrolidine scaffold in drug design.[2] The key to their efficacy lies in the unique interaction of the cyanopyrrolidine moiety with the active site of the DPP-IV enzyme. The nitrile group forms a reversible covalent bond with the catalytic serine residue (Ser630), mimicking the tetrahedral intermediate of the natural substrate, while the pyrrolidine ring and its substituents engage in various interactions with the S1 and S2 pockets of the enzyme, contributing to both potency and selectivity.[4]

Data Presentation: Structure-Activity Relationships

The following tables summarize the structure-activity relationships of various functionalized 2-cyanopyrrolidines as DPP-IV inhibitors, with IC50 values indicating the concentration of the compound required to inhibit 50% of the enzyme's activity.

N-Substituted 2-Cyanopyrrolidine Derivatives

| Compound | R Group | DPP-IV IC50 (nM) | Reference |

| Vildagliptin | 3-hydroxy-1-adamantyl | 2.3 | [3] |

| Saxagliptin | 3-hydroxy-1-adamantyl (with C-N bridge) | 26 | [2] |

| 8c (NVP-DPP728) | 2-(5-cyanopyridin-2-yl)aminoethyl | 1.8 | [3] |

| 12j | 3-hydroxy-1-adamantyl | 2.3 | [3] |

| 17a | (2S)-2-amino-3,3-dimethylbutanoyl | 17 | [5] |

| 9l | (2S)-2-amino-3,3-dimethylbutanoyl (4-fluoro) | 10 | [6] |

C3- and C4-Substituted 2-Cyanopyrrolidine Derivatives

| Compound | Substitution | DPP-IV IC50 (nM) | Reference |

| Unsubstituted | None | 15.6 | [1] |

| 4(S)-Fluoro | 4-Fluoro | 4.8 | [1] |

| 4(R)-Fluoro | 4-Fluoro | 22.1 | [1] |

| 3(S)-Hydroxy | 3-Hydroxy | 108 | [1] |

| 4(S)-Hydroxy | 4-Hydroxy | 33.5 | [1] |

| 4,4-Difluoro | 4,4-Difluoro | 2.9 | [1] |

Experimental Protocols

Detailed methodologies for the synthesis of key 2-cyanopyrrolidine intermediates and final products are provided below.

Synthesis of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile

This key intermediate is a versatile building block for a wide range of N-substituted 2-cyanopyrrolidine derivatives.

Step 1: Synthesis of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid

To a suspension of L-proline (20.0 g, 0.174 mol) in tetrahydrofuran (THF, 200 mL), chloroacetyl chloride (19.7 mL, 0.261 mol) is added at room temperature. The reaction mixture is then heated to reflux for 2 hours. After completion, the mixture is cooled to room temperature, and water (20 mL) is added, followed by stirring for 20 minutes. Saturated brine (20 mL) and ethyl acetate (200 mL) are added, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate (2 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the product.

Step 2: Synthesis of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide

To a solution of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid (10.0 g, 0.052 mol) in dichloromethane (200 mL) at 10-15°C, a solution of dicyclohexylcarbodiimide (DCC, 10.8 g, 0.052 mol) in dichloromethane is added slowly. The mixture is stirred at room temperature for 1 hour. Ammonium bicarbonate (41.2 g, 0.522 mol) is then added, and the mixture is stirred for an additional hour. The reaction mixture is filtered, and the residue is washed with dichloromethane. The filtrate is concentrated to give the crude product, which can be purified by crystallization.

Step 3: Synthesis of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile

To a suspension of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide (4.0 g, 0.0209 mol) in THF (40 mL) at 0-5°C, trifluoroacetic anhydride (4.4 mL, 0.0315 mol) is added. The reaction mixture is stirred at room temperature for 2 hours. The mixture is then cooled to 5-10°C, and ammonium bicarbonate (12.4 g, 0.1573 mol) is added portion-wise. The mixture is stirred at room temperature for 45 minutes and then concentrated under vacuum. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the final product.

Synthesis of Vildagliptin (1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine)

(S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile (1.0 g, 5.36 mmol) and 3-amino-1-adamantanol (1.0 g, 5.91 mmol) are dissolved in THF (20 mL). Potassium carbonate (1.5 g, 10.7 mmol) is added, and the mixture is stirred at room temperature for 24 hours. The reaction mixture is filtered, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford Vildagliptin.

Synthesis of 4-Fluoro-2-cyanopyrrolidine Derivatives

The synthesis of 4-fluorinated analogs typically starts from Boc-4-hydroxyproline methyl ester. The hydroxyl group is fluorinated using a reagent such as diethylaminosulfur trifluoride (DAST). Following fluorination, the ester is hydrolyzed, and the resulting carboxylic acid is coupled with ammonia to form the corresponding amide. The amide is then dehydrated to the nitrile using a dehydrating agent like trifluoroacetic anhydride. The Boc protecting group is removed, and the resulting 4-fluoro-2-cyanopyrrolidine can be N-acylated as described in the previous protocols.

Mandatory Visualizations

DPP-IV Signaling Pathway and Inhibition

Caption: DPP-IV signaling pathway and the mechanism of action of 2-cyanopyrrolidine inhibitors.

General Experimental Workflow for DPP-IV Inhibitor Development

References

- 1. mdpi.com [mdpi.com]

- 2. 11 Years of cyanopyrrolidines as DPP-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of 4-fluoropyrrolidine-2-carbonitrile and octahydrocyclopenta[b]pyrrole-2-carbonitrile derivatives as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates from (2S,4R)-1-Boc-2-cyano-4-hydroxypyrrolidine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of pivotal pharmaceutical intermediates starting from the chiral building block, (2S,4R)-1-Boc-2-cyano-4-hydroxypyrrolidine. This versatile starting material is instrumental in the synthesis of complex molecules, most notably in the production of antiviral agents. The procedures outlined below focus on the synthesis of a key intermediate for the antiviral drug Remdesivir (GS-5734), a potent inhibitor of viral RNA-dependent RNA polymerase.

Introduction

This compound is a highly functionalized chiral pyrrolidine derivative. The presence of a hydroxyl group, a nitrile, and a Boc-protected amine makes it an exceptionally valuable starting material for asymmetric synthesis in the pharmaceutical industry. The stereochemistry at the 2nd and 4th positions is crucial for the biological activity of the target pharmaceutical compounds. These protocols detail the transformation of this building block into a key precursor for antiviral drugs.

Application 1: Synthesis of a Key Intermediate for Antiviral Agents

The primary application highlighted is the synthesis of a crucial intermediate for Remdesivir, which is metabolized in the body to its active form, GS-441524. The synthetic route involves the activation of the hydroxyl group, followed by nucleophilic substitution with the core of the nucleoside base, and subsequent modifications.

Logical Workflow for the Synthesis of the Antiviral Intermediate

Caption: Synthetic pathway from this compound to a key antiviral intermediate.

Experimental Protocols

Protocol 1: Mesylation of this compound

This protocol describes the activation of the hydroxyl group by converting it into a good leaving group, mesylate.

Materials:

-

This compound

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (Et3N), anhydrous

-

Methanesulfonyl chloride (MsCl), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

-

Ice bath

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (1.5 eq) dropwise to the cooled solution.

-

Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the reaction mixture, ensuring the temperature remains at 0 °C.

-

Stir the reaction mixture at 0 °C for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, (2S,4R)-1-Boc-2-cyano-4-(methylsulfonyloxy)pyrrolidine.

-

The crude product can be purified by column chromatography on silica gel if necessary.

| Reactant | Molar Eq. | Purity | Yield |

| This compound | 1.0 | >98% | - |

| Product | |||

| (2S,4R)-1-Boc-2-cyano-4-(methylsulfonyloxy)pyrrolidine | - | ~95% | >90% |

Protocol 2: Nucleophilic Substitution with Pyrrolo[2,1-f][1][2][3]triazin-4-amine

This step involves the coupling of the mesylated intermediate with the heterocyclic base, a key step in forming the core structure of the antiviral agent.

Materials:

-

(2S,4R)-1-Boc-2-cyano-4-(methylsulfonyloxy)pyrrolidine

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Potassium tert-butoxide (t-BuOK)

-

Ethyl acetate (EtOAc)

-

Water

Procedure:

-

To a solution of 4-aminopyrrolo[2,1-f][1][2][3]triazine (1.2 eq) in anhydrous DMF under an inert atmosphere, add potassium tert-butoxide (1.5 eq) portion-wise at room temperature.

-

Stir the mixture for 30 minutes at room temperature.

-

Add a solution of (2S,4R)-1-Boc-2-cyano-4-(methylsulfonyloxy)pyrrolidine (1.0 eq) in anhydrous DMF dropwise to the reaction mixture.

-

Heat the reaction mixture to 50-60 °C and stir for 12-16 hours, monitoring by TLC or HPLC.

-

After completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the coupled intermediate.

| Reactant | Molar Eq. | Purity | Yield |

| (2S,4R)-1-Boc-2-cyano-4-(methylsulfonyloxy)pyrrolidine | 1.0 | ~95% | - |

| 4-aminopyrrolo[2,1-f][1][2][3]triazine | 1.2 | >98% | - |

| Product | |||

| Coupled Intermediate | - | >95% | 60-70% |

Protocol 3: Deprotection and Reduction to Form the Antiviral Intermediate

This final two-step, one-pot sequence involves the removal of the Boc protecting group and the reduction of the nitrile to a primary amine.

Materials:

-

Coupled Intermediate from Protocol 2

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Raney Nickel (or other suitable catalyst like Palladium on carbon)

-

Hydrogen gas (H2)

-

Ammonia in methanol (7N solution)

Procedure:

Step 1: Boc Deprotection

-

Dissolve the coupled intermediate (1.0 eq) in a mixture of dichloromethane and trifluoroacetic acid (1:1 v/v) at 0 °C.

-

Stir the reaction mixture at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC).

-

Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

Step 2: Nitrile Reduction

-

Dissolve the crude deprotected intermediate in methanol containing ammonia (7N solution).

-

Transfer the solution to a hydrogenation vessel.

-

Carefully add Raney Nickel (catalytic amount) to the solution.

-

Pressurize the vessel with hydrogen gas (50-100 psi) and stir vigorously at room temperature for 12-24 hours.

-

Monitor the reaction by HPLC for the disappearance of the nitrile.

-

Upon completion, carefully filter the catalyst through a pad of Celite.

-

Concentrate the filtrate under reduced pressure.

-

The resulting crude product can be purified by crystallization or chromatography to yield the final antiviral intermediate.

| Reactant | Molar Eq. | Purity | Yield |

| Coupled Intermediate | 1.0 | >95% | - |

| Product | |||

| Antiviral Intermediate | - | >98% | 70-80% (over two steps) |

Potential Further Applications

The versatile nature of this compound allows for its potential use in the synthesis of a variety of other pharmaceutical intermediates. The cyano group can be hydrolyzed to a carboxylic acid or converted to other functional groups, while the hydroxyl group can be used as a handle for various coupling reactions.

Potential Synthetic Transformations

Caption: Potential synthetic transformations of this compound.

These transformations open pathways to other classes of compounds, including novel amino acids and chiral ligands, further highlighting the importance of this building block in drug discovery and development.

References

Application Notes and Protocols: (2S,4R)-1-Boc-2-cyano-4-hydroxypyrrolidine in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S,4R)-1-Boc-2-cyano-4-hydroxypyrrolidine is a proline analog of significant interest in medicinal chemistry and drug discovery. Its unique trifunctional nature, featuring a protected amine, a cyano group as a carboxylic acid isostere or a reactive handle, and a hydroxyl group for further modification, makes it a valuable building block for creating novel peptidomimetics and peptide-based therapeutics. This document provides detailed application notes and experimental protocols for the incorporation of this versatile molecule into peptide sequences using solid-phase peptide synthesis (SPPS).

The 2-cyanopyrrolidine moiety is a key pharmacophore in inhibitors of dipeptidyl peptidase IV (DPP-IV), such as Vildagliptin, highlighting its potential in the development of enzyme inhibitors. The hydroxyl group at the 4-position offers a site for introducing further diversity, such as glycosylation or attachment of other functional groups, to modulate the pharmacokinetic and pharmacodynamic properties of the resulting peptides.

Key Applications

-

Enzyme Inhibitors: The 2-cyanopyrrolidine scaffold is a potent inhibitor of serine proteases like DPP-IV. Peptides incorporating this compound can be designed as targeted inhibitors for various therapeutic areas, including type 2 diabetes.

-

Peptidomimetics: This building block can be used to introduce conformational constraints into peptides, leading to peptidomimetics with enhanced stability, receptor affinity, and selectivity.

-

Scaffolds for Drug Conjugation: The hydroxyl group provides a convenient point of attachment for drug molecules, imaging agents, or polyethylene glycol (PEG) chains to improve the therapeutic profile of peptides.

-

Probing Peptide-Protein Interactions: The unique stereochemistry and functionality of this molecule can be utilized to probe the binding requirements of peptide receptors and enzymes.

Chemical Properties and Handling

| Property | Value |

| Molecular Formula | C₁₀H₁₆N₂O₃ |

| Molecular Weight | 212.25 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMF, DCM, and other common organic solvents for SPPS |

| Storage | Store at 2-8 °C, desiccated. Protect from moisture. |

Note: The cyano group can be sensitive to strongly acidic or basic conditions, which should be considered when planning deprotection and cleavage steps.

Experimental Protocols

Protocol 1: Manual Solid-Phase Peptide Synthesis (Boc Strategy)

This protocol outlines the manual incorporation of this compound into a peptide sequence using Boc-based solid-phase peptide synthesis. An orthogonal protection strategy for the 4-hydroxyl group is recommended to allow for selective modification. A tert-butyl (tBu) or trityl (Trt) group are suitable choices, offering stability during the Boc deprotection steps and selective removal under different acidic conditions. For this protocol, we will assume the use of a 4-O-tBu protected version of the building block.

Materials:

-

(2S,4R)-1-Boc-2-cyano-4-(O-tert-butyl)-pyrrolidine

-

Merrifield resin pre-loaded with the C-terminal amino acid

-

Boc-protected amino acids

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt) or an equivalent coupling additive

-

Piperidine (for Fmoc strategy comparison, not used in this protocol)

-

Cleavage cocktail (e.g., HF/anisole or a trifluoromethanesulfonic acid (TFMSA)-based cocktail)

-

Diethyl ether, cold

-

Acetonitrile

-

Water, HPLC grade

Procedure:

-

Resin Swelling: Swell the pre-loaded Merrifield resin in DCM for 30 minutes in a reaction vessel.

-

Boc Deprotection:

-

Drain the DCM.

-

Add a solution of 50% TFA in DCM to the resin.

-

Agitate for 2 minutes and drain.

-

Add a fresh solution of 50% TFA in DCM and agitate for 20 minutes.

-

Drain the TFA solution and wash the resin with DCM (3x), isopropanol (2x), and DCM (3x).

-

-

Neutralization:

-

Add a solution of 10% DIEA in DCM to the resin and agitate for 5 minutes.

-

Drain and repeat the neutralization step.

-

Wash the resin with DCM (3x).

-

-

Coupling of (2S,4R)-1-Boc-2-cyano-4-(O-tert-butyl)-pyrrolidine:

-

In a separate vessel, dissolve (2S,4R)-1-Boc-2-cyano-4-(O-tert-butyl)-pyrrolidine (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF.

-

Add DIC (3 equivalents) to the solution and pre-activate for 5-10 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature.

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive, extend the coupling time or perform a second coupling.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin with DMF (3x) and DCM (3x).

-

-

Chain Elongation: Repeat steps 2-5 for the subsequent Boc-protected amino acids in the sequence.

-

Final Boc Deprotection: After the final coupling step, perform the Boc deprotection as described in step 2.

-

Cleavage and Side-Chain Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Treat the resin with the appropriate strong acid cleavage cocktail (e.g., HF/anisole 9:1 for 1 hour at 0 °C) to cleave the peptide from the resin and remove the side-chain protecting groups, including the O-tBu group.

-

Caution: Handle strong acids with extreme care in a well-ventilated fume hood.

-

-

Peptide Precipitation and Purification:

-

Precipitate the cleaved peptide in cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the crude peptide pellet.

-

Dissolve the crude peptide in a suitable solvent (e.g., aqueous acetonitrile) and purify by reverse-phase HPLC.

-

Characterize the purified peptide by mass spectrometry and HPLC.

-

Quantitative Data Summary (Expected)

The following table provides expected outcomes based on typical Boc-SPPS of proline derivatives. Actual results may vary depending on the sequence and specific conditions.

| Parameter | Expected Value | Notes |

| Coupling Efficiency | >95% | Monitor with a qualitative test. Double coupling may be necessary for difficult sequences. |

| Crude Peptide Purity | 50-80% | Highly sequence-dependent. |

| Overall Yield (Crude) | 40-70% | Dependent on the number of coupling cycles. |

| Final Purity (post-HPLC) | >98% | Achievable with standard purification protocols. |

Diagrams

Logical Workflow for Peptide Synthesis

Caption: Boc-SPPS Workflow.

Orthogonal Protection Strategy

Caption: Orthogonal Protection Scheme.

Post-Synthetic Modification of the Cyano Group

The 2-cyano group can serve as a precursor to other functional groups, offering further avenues for peptide modification.

-

Reduction to Aminomethyl: The nitrile can be reduced to a primary amine using reducing agents such as borane or catalytic hydrogenation. This introduces a basic side chain and a potential site for further functionalization.

-

Conversion to Carboxamide or Carboxylic Acid: Hydrolysis of the nitrile under acidic or basic conditions can yield the corresponding carboxamide or carboxylic acid. Conditions must be carefully selected to avoid cleavage of the peptide backbone.

Conclusion

This compound is a highly versatile building block for the synthesis of complex and biologically active peptides. Its successful incorporation into peptide chains can be achieved using standard Boc-based solid-phase peptide synthesis protocols, provided that an appropriate orthogonal protection strategy is employed for the 4-hydroxyl group. The resulting peptides, with their unique structural features, hold significant promise for the development of novel therapeutics and research tools. Careful optimization of coupling and cleavage conditions is recommended to maximize yields and purity, especially for longer or more complex peptide sequences.

Application Notes and Protocols for N-Boc Deprotection of 4-Hydroxypyrrolidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) group is a widely utilized amine-protecting group in organic synthesis due to its stability in various reaction conditions and its straightforward removal.[1] The deprotection of N-Boc-4-hydroxypyrrolidine derivatives is a critical step in the synthesis of many pharmaceutical intermediates. However, the presence of the hydroxyl group requires careful selection of deprotection conditions to avoid potential side reactions.[1] This document provides detailed protocols and comparative data for the efficient and selective removal of the N-Boc group from 4-hydroxypyrrolidine derivatives.

The deprotection of a Boc-protected amine is typically achieved through acid-catalyzed hydrolysis of the carbamate.[2] The mechanism involves protonation of the carbamate, followed by fragmentation to the free amine, carbon dioxide, and a tert-butyl cation.[3][4] The tert-butyl cation can then be quenched, deprotonate to form isobutylene gas, or polymerize.[4]

Comparison of Common N-Boc Deprotection Reagents

The choice of reagent for N-Boc deprotection is critical to ensure high yields and minimize side reactions, particularly dehydration of the 4-hydroxyl group. The following table summarizes common deprotection reagents and their typical reaction conditions.

| Reagent | Typical Conditions | Reaction Time | Yield | Remarks |

| Trifluoroacetic Acid (TFA) | DCM, 0 °C to room temp. | 30 min - 4 h | High | A standard and rapid method. TFA's volatility is advantageous for work-up, but it is corrosive.[1][5] |

| Hydrochloric Acid (HCl) | 4M in Dioxane or MeOH, room temp. | 1 - 16 h | High | Commonly used and effective. The product often precipitates as the hydrochloride salt, simplifying isolation.[1][5][6] |

| Amberlyst 15 | MeOH, reflux | 1 - 2 h | Good | A solid-supported acid catalyst that simplifies work-up through filtration and offers a greener alternative.[1] |

| Oxalyl Chloride | MeOH, room temp. | 1 - 4 h | Good to High | A milder alternative to strong acids, often resulting in a clean reaction with high yields.[1][7] |

| Thermolysis | High-boiling solvent (e.g., TFE), 150°C | 1 - 2 h | Moderate to Good | A catalyst-free method suitable for substrates sensitive to strong acids, though high temperatures may not be suitable for all substrates.[1] |

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)

This is one of the most common and rapid methods for Boc deprotection.[5]

Materials:

-

N-Boc-4-hydroxypyrrolidine derivative

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Standard laboratory glassware

Procedure:

-

Dissolve the N-Boc-4-hydroxypyrrolidine derivative (1.0 eq) in dichloromethane (DCM) to a concentration of 0.1 M in a round-bottom flask at 0 °C.[1]

-

Slowly add trifluoroacetic acid (5-10 eq) dropwise to the solution.[1]

-

Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.[1]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is often complete within 30 minutes to a few hours.[5]

-

Upon completion, remove the solvent and excess TFA under reduced pressure.[1][5]

-

For work-up, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[5]

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected 4-hydroxypyrrolidine derivative.[5]

Protocol 2: Deprotection using Hydrochloric Acid (HCl)

Using HCl in an organic solvent is another standard method for acidic deprotection.[5]

Materials:

-

N-Boc-4-hydroxypyrrolidine derivative

-

4M HCl in 1,4-dioxane

-

Diethyl ether

-

Standard laboratory glassware

Procedure:

-

Dissolve the N-Boc-4-hydroxypyrrolidine derivative (1.0 eq) in a minimal amount of a suitable solvent or suspend it directly in the HCl solution.[5]

-

Add a 4M solution of HCl in 1,4-dioxane (5-10 eq).[1]

-

Stir the mixture at room temperature for 1 to 4 hours.[5]

-

Monitor the reaction by TLC or LC-MS.[5]

-

Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether.[5]

-

The free amine can be obtained by neutralization with a suitable base.[1]

Protocol 3: Deprotection using Amberlyst 15 (Solid-Supported Acid)

This method offers a simplified work-up procedure.

Materials:

-

N-Boc-4-hydroxypyrrolidine derivative

-

Methanol (MeOH)

-

Amberlyst 15 resin

-

Standard laboratory glassware

Procedure:

-

To a solution of N-Boc-4-hydroxypyrrolidine (1.0 eq) in methanol (0.1 M), add Amberlyst 15 resin (e.g., 20 wt%).[1]

-

Heat the mixture to reflux.[1]

-

Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-2 hours.[1]

-

Upon completion, cool the reaction mixture to room temperature.[1]

-

Remove the resin by filtration.[1]

-

Concentrate the filtrate under reduced pressure to yield the product.[1]

Potential Side Reactions

The presence of the hydroxyl group in 4-hydroxypyrrolidine derivatives necessitates caution, especially under strongly acidic conditions. Potential side reactions include:

-

Dehydration: Elimination of the hydroxyl group to form a pyrroline derivative.[1]

-

Rearrangement: Acid-catalyzed rearrangement of the pyrrolidine ring.[1]

The use of milder reagents can often mitigate these side reactions.[1]

Visualizations

References

- 1. benchchem.com [benchchem.com]

- 2. fishersci.co.uk [fishersci.co.uk]

- 3. Acids - Wordpress [reagents.acsgcipr.org]

- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 5. benchchem.com [benchchem.com]

- 6. Boc Deprotection - HCl [commonorganicchemistry.com]

- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Diastereoselective Synthesis of Antiviral Compounds Using Hydroxypyrrolidine Scaffolds

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the diastereoselective synthesis of antiviral compounds utilizing the versatile hydroxypyrrolidine scaffold. The focus is on the practical application of synthetic methodologies to generate potent inhibitors of viral targets, including neuraminidase and hepatitis C virus (HCV) proteins.

Diastereoselective Synthesis of Neuraminidase Inhibitors from 4-Hydroxy-L-proline

The hydroxypyrrolidine ring is a key structural motif in a number of potent neuraminidase inhibitors, which are crucial antiviral drugs for the treatment of influenza. The synthesis of these compounds often starts from commercially available 4-hydroxy-L-proline, leveraging its inherent stereochemistry to control the diastereoselectivity of the final product.

Quantitative Data Summary

The following table summarizes the reported yields and inhibitory activities of key pyrrolidine-based neuraminidase inhibitors synthesized from 4-hydroxy-L-proline.

| Compound ID | Target Virus | Yield (%) | IC50 (µM) | Reference |

| 6e | Influenza A (H3N2) | Good | 1.56 - 2.71 | [1] |

| 9c | Influenza A (H3N2) | Good | 1.56 - 2.71 | [1] |

| 9e | Influenza A (H3N2) | Good | 1.56 - 2.71 | [1] |

| 9f | Influenza A (H3N2) | Good | 1.56 - 2.71 | [1] |

| 10e | Influenza A (H3N2) | Good | 1.56 - 2.71 | [1] |

| A-192558 (20e) | Influenza A | - | 0.2 | [2][3] |

| A-192558 (20e) | Influenza B | - | 8 | [2][3] |

Experimental Workflow for Neuraminidase Inhibitor Synthesis

The following diagram illustrates a general workflow for the synthesis of pyrrolidine-based neuraminidase inhibitors starting from 4-hydroxy-L-proline.

Caption: General synthetic workflow for neuraminidase inhibitors.

Detailed Experimental Protocol: Synthesis of a Pyrrolidine Core Structure

This protocol describes the synthesis of a key intermediate, cis-3-(allyloxycarbonyl)amino-1-(9'-fluorenylmethoxycarbonyl)pyrrolidine-4-carboxylic acid, a precursor for more complex neuraminidase inhibitors.[2]

Materials:

-

4-Hydroxy-L-proline

-

Allyl chloroformate

-

9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl)

-

Sodium carbonate

-

Dioxane

-

Water

-

Ethyl acetate

-

Hexane

-

Hydrochloric acid

Procedure:

-

Protection of the amine: To a solution of 4-hydroxy-L-proline in aqueous sodium carbonate, add allyl chloroformate at 0 °C. Stir the reaction mixture at room temperature overnight.

-

Acidification and Extraction: Acidify the reaction mixture with hydrochloric acid and extract the product with ethyl acetate.

-

Fmoc Protection: Dissolve the crude product in a mixture of dioxane and water. Add sodium carbonate followed by Fmoc-Cl and stir at room temperature.

-